

Physical and chemical properties of Docosahexaenoic Acid Alkyne

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An In-depth Technical Guide to Docosahexaenoic Acid Alkyne For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoic acid alkyne (DHA-alkyne) is a chemically modified analog of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid vital for cognitive function and retinal health. The introduction of a terminal alkyne group provides a powerful tool for researchers, enabling the tracking and analysis of DHA metabolism and localization through bioorthogonal chemistry. This guide details the physical and chemical properties of DHA-alkyne, outlines key experimental protocols, and provides visualizations of relevant biochemical processes.

Core Physical and Chemical Properties

DHA-alkyne is the ω -alkyne derivative of Docosahexaenoic acid.[1][2] Its terminal triple bond allows for highly specific covalent reaction with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This bioorthogonal reaction facilitates the attachment of various reporter molecules, such as fluorophores or biotin, for visualization and purification.

Quantitative Data Summary



For ease of reference, the key physical and chemical properties of Docosahexaeno-ic Acid Alkyne are summarized in the table below.

Property	Value	Source
Molecular Formula	C22H28O2	[1][2][3]
Molecular Weight	324.46 g/mol (or 324.5 g/mol)	[1][2][3]
Formal Name	4Z,7Z,10Z,13Z,16Z,19Z-docosahexaen-21-ynoic acid	[2]
Synonyms	DHA-alkyne, FA 22:8, Click Tag™ DHA Alkyne	[1][2][3]
CAS Number	2692622-57-2	[1][2]
Purity	≥98%	[2][3]
Appearance	A solution in ethanol	[2][3]
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.1 mg/ml	[2]
Stability	≥ 2 years (when stored properly)	[2]
λmax	224 nm	[2]

Experimental Protocols

DHA-alkyne is a versatile tool for studying lipid metabolism, particularly in the context of lipidomics and cellular imaging. Below are detailed methodologies for its application.

Synthesis of Docosahexaenoic Acid Alkyne

The synthesis of DHA-alkyne and similar polyunsaturated fatty acid alkynes can be achieved through a variety of organic synthesis routes. One common approach is a convergent synthesis strategy that involves the iterative coupling of smaller building blocks. A polyacetylene approach, for instance, utilizes copper-promoted coupling reactions of propargyl bromides with



terminal alkynes to construct the carbon backbone, followed by semihydrogenation to yield the characteristic all-cis double bond geometry of DHA.

A general synthetic strategy may involve:

- Retrosynthetic Analysis: Disconnecting the target molecule into smaller, commercially available or easily synthesized precursors.
- Iterative Coupling: Stepwise construction of the 22-carbon chain using reactions like
 Sonogashira or Cadiot-Chodkiewicz coupling to link alkyne-containing fragments.
- Stereoselective Reduction: Conversion of the internal triple bonds to cis-double bonds using catalysts such as Lindlar's catalyst.
- Terminal Alkyne Installation: Introduction of the terminal alkyne at the omega end of the fatty acid chain.
- Purification: Purification of the final product using chromatographic techniques like highperformance liquid chromatography (HPLC).

Metabolic Labeling of Cellular Lipids with DHA-Alkyne

This protocol describes the incorporation of DHA-alkyne into cellular lipids for subsequent analysis.

- Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight in standard growth medium.
- Labeling: Prepare a stock solution of DHA-alkyne in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range). Replace the standard growth medium with the DHA-alkyne-containing medium and incubate the cells for a specified period (e.g., 2-24 hours) to allow for metabolic incorporation.
- Cell Harvest and Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated DHA-alkyne. For imaging, fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.



- Permeabilization: If intracellular targets are to be labeled, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
- Click Chemistry Reaction: Proceed with the click chemistry protocol to attach a reporter molecule to the incorporated DHA-alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Imaging

This protocol outlines the "click" reaction to conjugate an azide-functionalized fluorophore to the alkyne-tagged DHA within fixed cells.

- Prepare Click Reaction Cocktail: Prepare the following stock solutions:
 - Azide-fluorophore (e.g., Azide-Alexa Fluor 488): 10 mM in DMSO
 - Copper(II) sulfate (CuSO4): 100 mM in water
 - Reducing agent (e.g., sodium ascorbate): 100 mM in water (prepare fresh)
 - Copper-chelating ligand (e.g., THPTA or TBTA): 200 mM in water or DMSO/tBuOH
- Reaction Setup: For each sample, prepare the click reaction cocktail by sequentially adding the components to PBS. A typical final concentration would be:
 - Azide-fluorophore: 10-50 μM
 - CuSO4: 1 mM
 - Ligand: 2 mM (to stabilize the Cu(I) ion)
 - Sodium ascorbate: 4 mM
- Labeling: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Imaging: Wash the cells several times with PBS to remove unreacted reagents.
 Counterstain with a nuclear stain (e.g., DAPI) if desired. Mount the coverslips on microscope

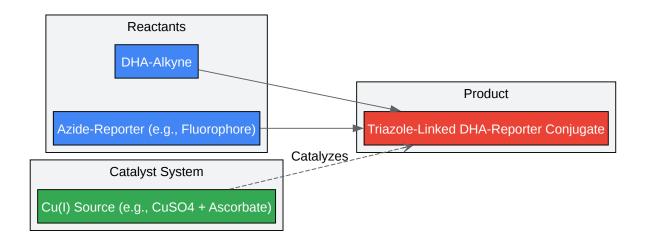


slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways involving DHA-alkyne.

Click Chemistry Reaction Workflow

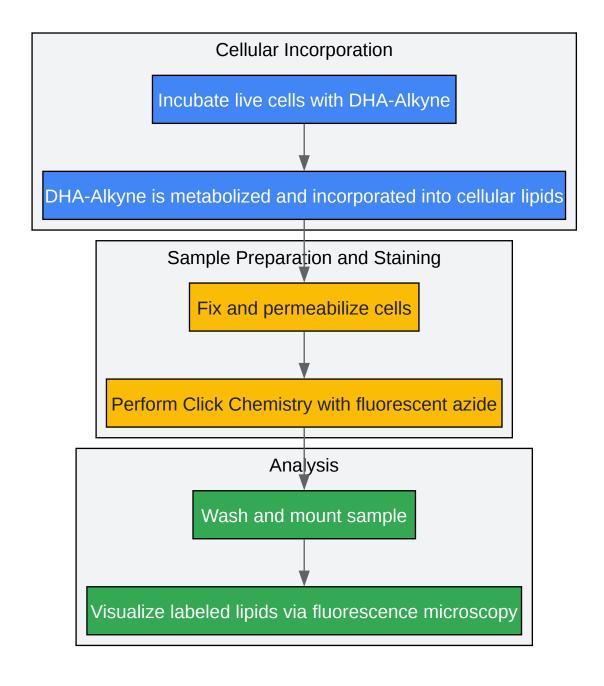


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Caption: General workflow of the CuAAC click chemistry reaction.

Metabolic Labeling and Imaging Workflow



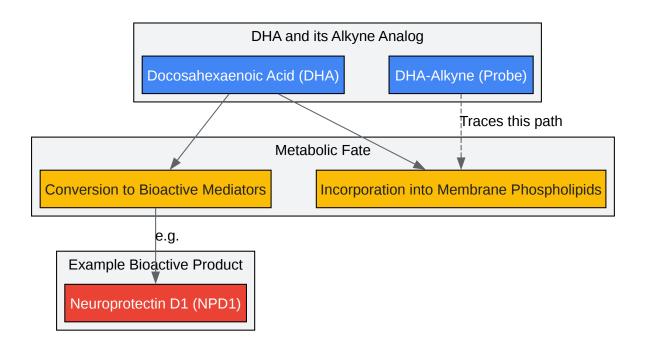


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Caption: Workflow for metabolic labeling and imaging of lipids using DHA-alkyne.

Simplified DHA Metabolic Pathway





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Caption: Simplified metabolic fate of DHA, traced by DHA-alkyne.

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